2,6-Diamino-4-chloropyrimidine 1-oxide
Overview
Description
2,6-Diamino-4-chloropyrimidine 1-oxide is a heterocyclic compound with the molecular formula C4H5ClN4O and a molecular weight of 160.56 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
It is known to be an impurity of the antihypertensive and antialopecia agent minoxidil , suggesting that it may share similar targets.
Mode of Action
As an impurity of Minoxidil, it might exert its effects through a similar mechanism. Minoxidil is known to exert its vasodilatory action by a direct effect on arteriolar smooth muscle .
Result of Action
As an impurity of Minoxidil, it might share similar effects, such as vasodilation and stimulation of hair growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diamino-4-chloropyrimidine 1-oxide can be synthesized through the N-oxidation of 2,6-diamino-4-chloropyrimidine. One common method involves using hydrogen peroxide (H2O2) as the oxidizing agent in an ethanol solution at 50°C . Spinel chromite nanocatalysts, such as CoCr2O4, can be used to enhance the reaction efficiency, achieving a yield of 95.6% within 90 minutes .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as spinel chromites, is common to improve reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-chloropyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in ethanol solution at 50°C.
Reduction: Palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium bicarbonate (NaHCO3) in ethanol.
Major Products Formed
Scientific Research Applications
2,6-Diamino-4-chloropyrimidine 1-oxide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antihypertensive and antialopecia agents, such as minoxidil.
Material Science: The compound is used in the development of novel materials with unique optical, electrical, and magnetic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
2,6-Diamino-4-chloropyrimidine 1-oxide can be compared with other similar compounds, such as:
2,6-Diamino-4-chloropyrimidine: Lacks the N-oxide group, resulting in different chemical and biological properties.
2,6-Diamino-5-nitroso-4-pyrimidinol: Contains a nitroso group instead of a chloro group, leading to different reactivity and applications.
4-Chloro-2,6-diaminopyrimidine-N-oxide: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-chloro-3-hydroxy-2-iminopyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYINGSIUJRVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N)N=C1Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204863 | |
Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34960-71-9, 35139-67-4 | |
Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34960-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 35139-67-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-chloropyrimidine-3-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Chloropyrimidine-2,4-diamine 3-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Z5QM433 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.